Pentyl butyrate

Description

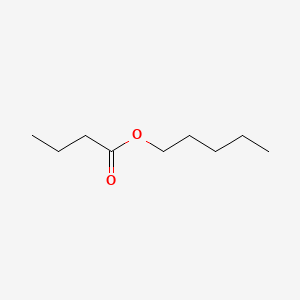

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNJLPHOBMVMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Record name | N-AMYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041604 | |

| Record name | n-Amyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-amyl butyrate appears as a colorless liquid. Less dense than water. May emit acrid fumes and irritating smoke when burned. Used to make plastics., Liquid, colourless to pale yellow liquid | |

| Record name | N-AMYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-Amyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 187.00 °C. @ 760.00 mm Hg | |

| Record name | Pentyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

135 °F (NFPA, 2010) | |

| Record name | N-AMYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.06 mg/mL at 20 °C, soluble in alcohol, ether | |

| Record name | Pentyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-Amyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.866 | |

| Record name | n-Amyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

540-18-1 | |

| Record name | N-AMYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Amyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2JP0VD8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-73.2 °C | |

| Record name | Pentyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Pentyl Butyrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl butyrate, also known as pentyl butanoate or amyl butyrate, is an organic ester recognized for its characteristic fruity aroma, reminiscent of apricot or pear.[1] This document provides a detailed overview of the chemical and physical properties of this compound and its isomers. It includes a summary of its structural identifiers, physicochemical data, and detailed experimental protocols for its synthesis and analysis, tailored for a technical audience in research and development.

Chemical Structure and Identification

This compound is the ester formed from the condensation of pentanol and butyric acid.[1] The most common isomer is n-pentyl butyrate, derived from pentan-1-ol. Structural isomers, such as 2-pentyl butyrate (sec-amyl butyrate), also exist and exhibit slightly different properties.[2][3]

Table 1: Structural and Identification Data for this compound Isomers

| Property | n-Pentyl Butyrate | 2-Pentyl Butyrate (sec-Amyl Butyrate) |

| IUPAC Name | pentyl butanoate[1][4] | pentan-2-yl butanoate[3] |

| Synonyms | Amyl butyrate, n-Amyl n-butyrate[5] | 1-Methylbutyl butanoate, sec-Amyl butyrate[3] |

| Molecular Formula | C₉H₁₈O₂[1][6][7] | C₉H₁₈O₂[2][3] |

| Molecular Weight | 158.24 g/mol [1][6][7][8] | 158.24 g/mol [2] |

| CAS Number | 540-18-1[1][6][8] | 60415-61-4[2][3] |

| SMILES | CCCCCOC(=O)CCC[5][7][8] | CCCC(C)OC(=O)CCC[2][3] |

| InChI | InChI=1S/C₉H₁₈O₂/c1-3-5-6-8-11-9(10)7-4-2/h3-8H₂,1-2H₃[7][8] | InChI=1S/C₉H₁₈O₂/c1-4-6-8(3)11-9(10)7-5-2/h8H,4-7H₂,1-3H₃[2][3] |

| InChIKey | CFNJLPHOBMVMNS-UHFFFAOYSA-N[1] | DJOCFLQKCMWABC-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

This compound is a colorless liquid at room temperature and is characterized by its low solubility in water and miscibility with organic solvents.[7][9] These properties are critical for its application in flavor and fragrance formulations, as well as for its use as a solvent.

Table 2: Physicochemical Data for n-Pentyl Butyrate

| Property | Value |

| Appearance | Colorless liquid[6][7] |

| Odor | Fruity, apricot, pear[1] |

| Boiling Point | 185 - 186 °C[1][6][8] |

| Melting Point | -73.2 °C[1][6] |

| Density | 0.86 - 0.8832 g/cm³[1][6] |

| Solubility in Water | Insoluble (approx. 0.03 - 0.06 mg/mL at 20°C)[4][6][7] |

| Solubility in Organic Solvents | Soluble in alcohol and ether[8][9] |

| Vapor Pressure | 0.61 mmHg (at 25°C)[6] |

| Refractive Index | 1.4118 - 1.412 (at 15-20°C)[5][6][8] |

| LogP (Octanol/Water Partition Coefficient) | 3.32 - 3.37[4][6] |

Experimental Protocols

Synthesis of n-Pentyl Butyrate via Fischer Esterification

The most common laboratory synthesis of this compound is the Fischer esterification of pentan-1-ol with butyric acid, using a strong acid as a catalyst.

Materials:

-

Pentan-1-ol

-

Butyric acid

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of pentan-1-ol and butyric acid. A common approach to favor the formation of the ester is to use an excess of one of the reactants, typically the less expensive alcohol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops for a small-scale reaction) to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 60-90 minutes. The reaction temperature should be maintained at the boiling point of the mixture.

-

Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

-

Water to remove the excess alcohol and sulfuric acid.

-

5% sodium bicarbonate solution to neutralize any remaining butyric acid and sulfuric acid (caution: CO₂ evolution).

-

Saturated brine solution to reduce the solubility of the ester in the aqueous layer.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by simple or fractional distillation to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation and Conditions (Representative):

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes.

-

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane).

-

Create a series of calibration standards by diluting the stock solution.

-

For quantitative analysis, an internal standard can be added to both the samples and calibration standards.

Data Analysis:

-

Identification: The retention time of the peak corresponding to this compound is compared with that of a known standard. The mass spectrum will show characteristic fragment ions for this compound, which can be compared to a library spectrum for confirmation.

-

Quantification: A calibration curve is generated by plotting the peak area of the analyte against its concentration. The concentration of this compound in unknown samples can then be determined from this curve.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and analysis of this compound.

Caption: Logical workflow for the synthesis and analysis of this compound.

Applications

The primary application of this compound is as a flavoring and fragrance agent in the food, beverage, and cosmetic industries due to its pleasant fruity aroma.[7] It is also used as a solvent for plastics and other materials. In the pharmaceutical field, it can serve as an excipient to improve the solubility and bioavailability of certain drugs.[7] The hydrolysis product, butyrate, has been investigated for its potential therapeutic effects as a histone deacetylase inhibitor.[7]

References

- 1. 2-PENTYL BUTYRATE synthesis - chemicalbook [chemicalbook.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Buy this compound | 540-18-1 [smolecule.com]

- 4. NP-MRD: Showing NP-Card for Pentyl butanoate (NP0047879) [np-mrd.org]

- 5. euonym.us [euonym.us]

- 6. 2-PENTYL BUTYRATE(60415-61-4) 13C NMR spectrum [chemicalbook.com]

- 7. evanschemistrycorner.com [evanschemistrycorner.com]

- 8. NP-MRD: Showing NP-Card for 2-pentyl butyrate (NP0190900) [np-mrd.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to Pentyl Butyrate: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentyl butyrate, a butyrate ester with applications in the flavor and fragrance industries, and potential relevance in pharmaceutical sciences through its hydrolysis to the biologically active molecule, butyrate. This document details its chemical identity, physical properties, synthesis via Fischer esterification, and analytical characterization methods. Furthermore, it delves into the significant signaling pathways modulated by its metabolite, butyrate, which is of considerable interest in drug development.

Chemical Identification and Properties

This compound, also known by its IUPAC name pentyl butanoate or as amyl butyrate, is an organic compound classified as an ester.[1] It is formed from the reaction of pentanol and butyric acid.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Pentyl butanoate | [1] |

| Synonyms | This compound, Amyl butyrate | [1] |

| CAS Number | 540-18-1 | |

| Chemical Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Fruity, reminiscent of pear or apricot | [1] |

| Boiling Point | 185 °C | |

| Melting Point | -73 °C | |

| Density | 0.866 g/mL | |

| Solubility | Limited in water; soluble in organic solvents like ethanol and ether. | [2] |

An isomer, 2-pentyl butyrate (also known as pentan-2-yl butanoate), exists with the CAS number 60415-61-4.[3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of pentan-1-ol with butyric acid, using a strong acid catalyst such as sulfuric acid.[1] The following protocol is adapted from general Fischer esterification procedures.

Reaction Scheme:

Caption: Fischer esterification of pentan-1-ol and butyric acid.

Materials:

-

Pentan-1-ol

-

Butyric acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine pentan-1-ol and a molar excess of butyric acid.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-2 hours to drive the reaction to completion.

-

Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Workup - Extraction:

-

Transfer the cooled mixture to a separatory funnel.

-

Add diethyl ether to dissolve the organic layer and then add cold water. Shake the funnel gently, venting frequently to release any pressure.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will be evolved, so frequent venting is necessary. Discard the aqueous layer.

-

Wash the organic layer with brine to remove any residual water-soluble components.

-

-

Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.

-

Purification - Distillation:

-

Filter the dried organic solution to remove the sodium sulfate.

-

Purify the crude this compound by simple distillation. Collect the fraction that distills at the boiling point of this compound (approximately 185 °C).

-

Analytical Characterization

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of this compound, which may require optimization for specific instrumentation.

Sample Preparation:

-

Dilute the purified this compound sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

If analyzing from a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

Table 2: Example GC-MS Parameters for this compound Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

For ¹³C NMR, a more concentrated solution (50-100 mg) is recommended.

-

Filter the solution into a clean NMR tube to remove any particulate matter.

Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the structure of this compound.

Biological Activity and Signaling Pathways

The primary biological significance of this compound for drug development professionals lies in its role as a pro-drug for butyrate. In biological systems, esterases can hydrolyze this compound to release pentan-1-ol and butyric acid (butyrate). Butyrate, a short-chain fatty acid, is a well-studied molecule with diverse biological activities.

Butyrate is a known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates the expression of numerous genes. This mechanism is central to its anti-inflammatory and anti-cancer effects.

Additionally, butyrate acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), primarily GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2). Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, can modulate inflammatory responses and other cellular processes.

The downstream effects of HDAC inhibition and GPCR activation by butyrate include the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

Caption: Signaling pathways of butyrate, the active metabolite of this compound.

References

The Occurrence of Pentyl Butyrate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of pentyl butyrate, a key aroma compound, in various fruits. The document details its concentration in different fruit species, the biosynthetic pathways responsible for its formation, and the experimental protocols for its extraction and quantification. This information is valuable for researchers in food science, biotechnology, and pharmacology who are interested in the chemical composition of fruits and the potential applications of their volatile compounds.

Data Presentation: Quantitative Occurrence of this compound

This compound, also known as pentyl butanoate, contributes to the characteristic fruity aroma of several fruits. Its concentration can vary significantly depending on the fruit variety, stage of ripeness, and environmental factors. The following table summarizes the available quantitative data for this compound in selected fruits.

| Fruit | Cultivar/Variety | Ripening Stage | Concentration (µg/kg) | Reference |

| Apple | Various (40 cultivars) | Ripe | Average: 17.00 (Range: 0 - 81.93) | [1] |

| Banana | Fenjiao | Mature-Green | 260 | [2] |

| Fenjiao | Full-Ripening | 3050 | [2] | |

| Apricot | - | - | Not Quantified* | - |

Note: While this compound is recognized as a contributor to the aroma of apricots, specific quantitative data was not available in the reviewed scientific literature.[3][4][5]

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of esterification reactions catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are part of the larger BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases. The biosynthesis involves the condensation of an alcohol (pentanol) and an acyl-coenzyme A (acyl-CoA) thioester (butyryl-CoA).

The precursors for this reaction, pentanol and butyryl-CoA, are derived from the metabolism of fatty acids and amino acids within the fruit. Specifically, the β-oxidation of fatty acids is a primary pathway for the production of short-chain alcohols and acyl-CoAs.

Experimental Protocols: Analysis of this compound

The analysis of volatile compounds like this compound in fruits is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and allows for the identification and quantification of volatile and semi-volatile compounds in a complex matrix.

Detailed Methodology for HS-SPME-GC-MS Analysis

1. Sample Preparation:

-

Fruit Homogenization: Obtain a representative sample of the fruit pulp. For fruits with a peel, it is often analyzed separately. Homogenize the fruit tissue to a uniform consistency. To prevent enzymatic reactions that could alter the volatile profile, this step should be performed quickly and at a low temperature.

-

Sample Aliquoting: Weigh a precise amount of the homogenized fruit sample (e.g., 2-5 grams) into a headspace vial (e.g., 20 mL).

-

Addition of Salt: To increase the volatility of the analytes by modifying the sample matrix's ionic strength, add a saturated solution of sodium chloride (NaCl) to the vial.

-

Internal Standard: For quantitative analysis, add a known amount of an internal standard to the sample. A suitable internal standard should be a compound that is not naturally present in the fruit and has similar chemical properties to the analytes of interest.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

SPME Fiber Selection: The choice of SPME fiber coating is crucial for the efficient extraction of target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the analysis of a wide range of volatile compounds in fruits.

-

Equilibration: Place the sealed headspace vial in a temperature-controlled agitator (e.g., at 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to reach equilibrium between the sample and the headspace.

-

Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined time (e.g., 30-60 minutes) at a constant temperature. The volatile compounds will adsorb onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C). The adsorbed volatile compounds are thermally desorbed from the fiber and transferred to the GC column.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a DB-5ms or HP-INNOWax column). The oven temperature is programmed to increase gradually to achieve optimal separation.

-

Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Compound Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a pure standard and by matching the mass spectrum with entries in a spectral library (e.g., NIST or Wiley).

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Pentyl butanoate (HMDB0034162) [hmdb.ca]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Solved Pentyl butanoate has the scent of apricots. Modify | Chegg.com [chegg.com]

A Technical Guide to the Physical Properties of Pentyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of pentyl butyrate, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work, with a focus on accurate data presentation and detailed experimental methodologies.

Core Physical Properties of this compound

This compound, also known as amyl butyrate, is an ester recognized for its characteristic fruity aroma, reminiscent of pear or apricot. It is a colorless liquid at room temperature. Understanding its physical properties is crucial for its application in various fields, including its use as a flavoring agent and in the synthesis of other organic compounds.

Quantitative Data

The boiling point and density of this compound are key identifiers and are essential for purification processes such as distillation, as well as for dosage and formulation calculations. The table below summarizes these properties from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 185 - 186 °C | At standard atmospheric pressure (760 mmHg) |

| Density | 0.865 - 0.870 g/mL | At 20 °C |

| 0.86 g/cm³ | Not specified | |

| 0.8832 g/cm³ | At 0 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail established experimental protocols for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.

1. Distillation Method

This is a common and accurate method for determining the boiling point of a liquid sample.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point.[1]

-

2. Capillary Method (Thiele Tube)

This micro-method is suitable when only a small amount of the sample is available.[2][3]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed into the liquid in the test tube.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][3]

-

3. Gas Chromatography (for Boiling Range Distribution)

For complex mixtures or to determine the boiling range of a substance, gas chromatography can be used, as outlined in ASTM D7398 for fatty acid methyl esters.[4][5][6] This method separates components based on their boiling points.

-

Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

-

Procedure:

-

A small, precise volume of the sample is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through the column, where components are separated based on their volatility.

-

The retention time of the compound is correlated with its boiling point by running a calibration standard containing compounds with known boiling points.

-

Determination of Density

Density is the mass of a substance per unit of volume. For liquids, it is commonly measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

1. Pycnometer Method

This method provides highly accurate and reproducible density measurements.

-

Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7]

-

2. Hydrometer Method

A hydrometer is a direct-reading instrument for determining the density of liquids.

-

Apparatus: A hydrometer and a graduated cylinder large enough to float the hydrometer.

-

Procedure:

-

The liquid sample is poured into the graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the calibrated scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.

-

3. Buoyancy Method (Archimedes' Principle)

This method involves determining the apparent loss in mass of an object when submerged in the liquid.

-

Apparatus: An analytical balance, a solid object of known volume (a sinker), and a beaker.

-

Procedure:

-

The mass of the sinker is measured in the air.

-

The sinker is then submerged in the liquid sample contained in a beaker placed on the balance, and its apparent mass is measured.

-

The difference in mass is the mass of the displaced liquid.

-

The density of the liquid is calculated by dividing the mass of the displaced liquid by the volume of the sinker.[7]

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the substance and its measured physical properties, which are determined through specific experimental protocols.

Caption: Relationship between this compound and its physical properties.

References

A Comprehensive Technical Guide to the Solubility of Pentyl Butyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of pentyl butyrate, a key fragrance and flavor ester also utilized as a solvent and potential excipient in pharmaceutical formulations. This document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents logical workflows for solubility assessment.

Core Concepts in this compound Solubility

This compound (also known as amyl butyrate) is an ester with the chemical formula C₉H₁₈O₂. Its molecular structure, consisting of a five-carbon pentyl group and a butyrate group derived from butyric acid, dictates its solubility behavior. The presence of the ester group provides some polarity, while the nine-carbon chain imparts significant non-polar character. This amphiphilic nature governs its interaction with various organic solvents.

Generally, this compound exhibits limited solubility in water but is readily miscible with a wide range of organic solvents, including alcohols, ethers, and ketones.[1] Its solubility profile is a critical parameter in its application in flavor and fragrance formulations, as a solvent in industrial processes, and as an excipient to enhance the solubility and bioavailability of certain drug compounds.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that while this compound is widely reported as "miscible" or "very soluble" in many organic solvents, specific quantitative data is limited in publicly available literature. Miscibility implies that the substances will mix in all proportions to form a homogeneous solution.

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Data Type |

| Water | H₂O | 20 | 0.06 mg/mL | Quantitative |

| Water | H₂O | 25 | 117.8 mg/L | Estimated |

| Water | H₂O | 50 | 0.054 g/100g | Quantitative |

| Ethanol | C₂H₅OH | Not Specified | Very Soluble / Miscible | Qualitative |

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Very Soluble / Miscible | Qualitative |

| Acetone | (CH₃)₂CO | Not Specified | Readily Miscible | Qualitative |

| Alcohol | R-OH | Not Specified | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the available literature, the following methodologies represent standard approaches for determining the solubility and miscibility of a liquid ester in an organic solvent.

Method 1: Determination of Miscibility (Visual Method)

This protocol is a straightforward method to determine if this compound is miscible with a given organic solvent.

Objective: To visually assess whether this compound and a selected organic solvent are miscible in all proportions.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, acetone, diethyl ether)

-

Graduated cylinders (10 mL or 25 mL)

-

Glass test tubes with stoppers

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Mixture: In a clean, dry test tube, combine 5 mL of the organic solvent and 5 mL of this compound.

-

Mixing: Stopper the test tube and invert it several times (approximately 10-15 times) to ensure thorough mixing. A vortex mixer can be used for a more vigorous and consistent mixing process.

-

Observation: Allow the mixture to stand for at least 30 minutes at a controlled room temperature (e.g., 25°C).

-

Analysis: Visually inspect the mixture for any signs of immiscibility, such as the formation of two distinct layers, cloudiness (turbidity), or the presence of droplets.

Method 2: Shake-Flask Method for Quantitative Solubility (for non-miscible systems)

This method is a classical and widely used technique to determine the equilibrium solubility of a compound in a solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest

-

Thermostatically controlled shaker bath or incubator

-

Sealed flasks (e.g., screw-cap Erlenmeyer flasks)

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent and ester)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess is crucial to ensure that equilibrium is reached with an undissolved phase present.

-

Equilibration: Place the sealed flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solvent phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled bath for several hours to allow the undissolved this compound to separate. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To ensure no undissolved droplets are transferred, pass the sample through a chemically resistant syringe filter (e.g., PTFE).

-

Quantification: Accurately dilute the filtered sample with a known volume of the pure solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID.

-

Calculation: Calculate the original concentration of this compound in the saturated solution based on the dilution factor and the measured concentration. The result is typically expressed in g/100mL or mol/L.

Visualizing Solubility Assessment Workflows

The following diagrams, generated using the DOT language, illustrate key logical workflows in the assessment of this compound solubility.

Caption: Logical workflow for assessing the solubility of this compound in a solvent.

Caption: Step-by-step experimental workflow for the shake-flask solubility method.

References

Spectroscopic Analysis of Pentyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-pentyl butyrate, a common ester with applications in the flavor, fragrance, and pharmaceutical industries. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for n-pentyl butyrate in a clear, tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts, multiplicities, and coupling constants provide detailed information about the connectivity and chemical environment of each proton.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-a | 0.90 | triplet | 7.3 |

| H-b | 1.62 | sextet | 7.5 |

| H-c | 2.22 | triplet | 7.5 |

| H-d | 0.90 | triplet | 7.3 |

| H-e | 1.33 | sextet | 7.3 |

| H-f | 1.33 | quintet | 7.3 |

| H-g | 1.58 | quintet | 6.8 |

| H-h | 4.02 | triplet | 6.8 |

Structure for ¹H NMR Assignments:

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-a | 13.7 |

| C-b | 18.4 |

| C-c | 36.1 |

| C-d | 13.9 |

| C-e | 22.3 |

| C-f | 28.2 |

| C-g | 28.4 |

| C-h | 64.2 |

| C=O | 173.7 |

Structure for ¹³C NMR Assignments:

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2961 | Strong | C-H stretch (alkane) |

| 2934 | Strong | C-H stretch (alkane) |

| 2874 | Medium | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1467 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

| 1177 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that results in the fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 41 | 46 | [C₃H₅]⁺ |

| 42 | 238 | [C₃H₆]⁺ |

| 43 | 536 | [C₃H₇]⁺ / [CH₃CO]⁺ |

| 55 | 199 | [C₄H₇]⁺ |

| 70 | 894 | [C₅H₁₀]⁺ |

| 71 | 999 | [C₄H₇O]⁺ (butyryl cation) |

| 88 | 811 | McLafferty rearrangement product |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of n-pentyl butyrate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 8-16 scans.

-

For ¹³C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance the signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A drop of neat n-pentyl butyrate is placed directly onto the crystal of an ATR accessory.

-

The crystal is typically made of a high-refractive-index material such as diamond or zinc selenide.

Instrumentation and Data Acquisition:

-

The FT-IR spectrum is recorded using an FT-IR spectrometer.

-

A background spectrum of the clean, empty ATR crystal is first collected.

-

The sample spectrum is then recorded, and the instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

-

A small amount of n-pentyl butyrate is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

-

The sample is vaporized in a high-vacuum source chamber.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector measures the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like pentyl butyrate.

Thermodynamic Properties of Pentyl Butanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of pentyl butanoate (amyl butyrate), an ester recognized for its characteristic fruity aroma and applications in various industries. This document compiles critically evaluated data and outlines the experimental methodologies employed for their determination, offering a valuable resource for professionals in research and development.

Quantitative Thermodynamic Data

The thermodynamic properties of pentyl butanoate are summarized in the tables below for ease of reference and comparison. The data has been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) database.

Table 1: Phase Transition and Critical Properties

| Property | Value | Units | Source(s) |

| Normal Boiling Point | 186.4 | °C | [1] |

| 459.5 | K | [2] | |

| Melting Point | -73.2 | °C | [3] |

| Triple Point Temperature | 200.48 | K | [2] |

| Critical Temperature | 618.2 | K | [4] |

| Critical Pressure | 2275.23 | kPa | [4] |

| Critical Density | 270.0 | kg/m ³ | [4] |

Table 2: Enthalpy and Entropy Data

| Property | Value | Units | Conditions | Source(s) |

| Heat of Vaporization | 42.4 | kJ/mol | @ 25 °C | [5] |

| Enthalpy of Vaporization | 53.6 ± 0.6 | kJ/mol | - | [6] |

| Enthalpy of Formation (Liquid) | - | kJ/mol | Standard State | [4] |

| Enthalpy of Formation (Gas) | - | kJ/mol | Standard State | [4] |

| Standard Gibbs Free Energy of Formation | - | kJ/mol | Standard State | [6] |

Table 3: Heat Capacity

| Property | Temperature Range (K) | Source(s) |

| Heat Capacity at Saturation Pressure (Liquid) | 200.491 to 605.836 | [4] |

| Heat Capacity at Constant Pressure (Ideal Gas) | 200 to 1000 | [4] |

Table 4: Other Physical and Thermodynamic Properties

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 158.24 | g/mol | - | [1][7] |

| Density | 0.866 | g/cm³ | @ 20°C | [8] |

| 0.8832 | g/cm³ | @ 0°C | [5] | |

| Vapor Pressure | 0.61 | mmHg | @ 25°C | [5] |

| 1.09 | mmHg | @ 25°C (est.) | [9] | |

| Octanol/Water Partition Coefficient (logP) | 3.37 | - | - | [5] |

| 3.177 | (est.) | - | [9] | |

| Refractive Index | 1.4118 | - | @ 15°C | [5] |

| 1.412 | - | @ 20°C | [1][8] | |

| Surface Tension | 25.55 | dyn/cm | - | [8] |

Experimental Protocols

The determination of the thermodynamic properties of pentyl butanoate relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key measurements.

Purity Analysis by Gas Chromatography (GC)

Prior to any thermodynamic measurement, the purity of the pentyl butanoate sample must be ascertained. Gas chromatography is the standard method for this analysis.[8][10]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.[11] A capillary column, such as a DB-624 (30m x 0.53mm x 1.0µm), is suitable for separating pentyl butanoate from potential impurities.[11]

-

Sample Preparation: The pentyl butanoate sample is typically diluted in a high-purity solvent, such as methanol.[11]

-

GC Conditions:

-

Carrier Gas: Nitrogen or Helium.[11]

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature of around 220°C at a rate of 10°C/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 1:50.[11]

-

-

Data Analysis: The purity is determined by calculating the area percentage of the pentyl butanoate peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.

Vapor Pressure and Enthalpy of Vaporization by Ebulliometry

Ebulliometry is a precise method for determining the boiling temperature of a liquid at a controlled pressure.[12][13] This data is then used to derive the vapor pressure curve and the enthalpy of vaporization.

-

Apparatus: A differential ebulliometer, such as a Świętosławski ebulliometer, is employed.[13] This instrument is designed to measure the boiling point of a liquid and the temperature of the vapor in equilibrium, minimizing errors due to superheating. The system is connected to a pressure control and measurement system.

-

Procedure:

-

The ebulliometer is charged with a pure sample of pentyl butanoate.

-

The system pressure is set and maintained at a specific value using a pressure controller.

-

The liquid is heated to its boiling point.

-

The equilibrium temperature of the boiling liquid and its vapor is measured with a calibrated platinum resistance thermometer.

-

This procedure is repeated at various pressures to obtain a series of boiling temperatures as a function of pressure.

-

-

Data Analysis: The vapor pressure data is fitted to an equation, such as the Antoine equation, to describe the relationship between vapor pressure and temperature. The enthalpy of vaporization (ΔHvap) can then be calculated from the vapor pressure data using the Clausius-Clapeyron equation:

d(ln P)/dT = ΔHvap / (RT²)

Heat Capacity and Enthalpy of Phase Transition by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat capacity and the enthalpy of phase transitions of a substance.[14][15][16]

-

Instrumentation: A heat-flux or power-compensation DSC instrument is used. The instrument is calibrated for temperature and enthalpy using certified reference materials like indium.

-

Procedure for Heat Capacity Measurement:

-

An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline.

-

A sapphire standard of known mass is placed in the sample pan, and the temperature program is repeated.

-

The sapphire standard is replaced with a known mass of pentyl butanoate, and the temperature program is run a third time.

-

A typical temperature program involves heating the sample at a constant rate, for example, 10 K/min, under a continuous purge of an inert gas like nitrogen.[2]

-

-

Procedure for Enthalpy of Fusion (Melting):

-

A known mass of pentyl butanoate is sealed in an aluminum pan.

-

The sample is cooled to a temperature well below its expected melting point.

-

The sample is then heated at a controlled rate (e.g., 5 K/min) through its melting transition.

-

The heat flow to the sample is recorded as a function of temperature.

-

-

Data Analysis:

-

Heat Capacity: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature.

-

Enthalpy of Fusion: The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram.

-

Visualizations

The following diagrams illustrate key experimental workflows for the determination of the thermodynamic properties of pentyl butanoate.

Caption: Workflow for Determining Heat Capacity and Enthalpy of Fusion using DSC.

References

- 1. agilent.com [agilent.com]

- 2. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]

- 3. birchbiotech.com [birchbiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. ia801400.us.archive.org [ia801400.us.archive.org]

- 8. omicsonline.org [omicsonline.org]

- 9. pentyl butanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 10. omicsonline.org [omicsonline.org]

- 11. iiste.org [iiste.org]

- 12. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 13. Ebulliometer - Wikipedia [en.wikipedia.org]

- 14. mse.ucr.edu [mse.ucr.edu]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

Pentyl Butyrate: A Technical Material Safety Data Sheet for Researchers and Drug Development Professionals

Introduction: This in-depth technical guide provides comprehensive material safety data sheet (MSDS) information for pentyl butyrate, also known as amyl butyrate. The document is intended for researchers, scientists, and professionals in drug development who may handle this substance. It details the physical and chemical properties, toxicological data, safety protocols, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is an ester recognized for its characteristic fruity odor, reminiscent of pear or apricot.[1] It exists as a colorless liquid and is less dense than water.[2][3][4] This compound is utilized in the manufacturing of plastics and as a flavoring and fragrance agent.[2][3][5]

| Property | Value | Source |

| Molecular Formula | C9H18O2 | [3] |

| Molecular Weight | 158.24 g/mol | [2][3] |

| Appearance | Colorless liquid | [2][3][6] |

| Odor | Fruity (pear or apricot) | |

| Boiling Point | 185°C to 187°C at 760 mmHg | [2][3][4] |

| Melting Point | -73°C | [2][7] |

| Flash Point | 42°C to 66.7°C (closed cup) | [6][8] |

| Density | 0.865 - 0.870 g/mL at 20°C | [3] |

| Solubility | Limited in water (approx. 0.03 g/L); miscible with organic solvents like ethanol, ether, and acetone. | [3] |

| Vapor Density | 5.0 (Air = 1) | [9] |

| Vapor Pressure | 20 mmHg at 70°C | [9] |

| Refractive Index | 1.409 to 1.415 at 20°C | [10] |

| LogP (Octanol/Water Partition Coefficient) | 2.7 to 3.32 | [2][4][7] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, available data indicates that it may cause irritation and has the potential for toxic effects upon significant exposure.

| Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | 12210 mg/kg | Rat | Oral | [11] |

| Skin Corrosion/Irritation | Causes skin irritation. | Not specified | Dermal | [12] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Not specified | Ocular | [12] |

| Respiratory Irritation | May cause respiratory irritation. | Not specified | Inhalation | [12] |

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (General Protocol): The acute oral toxicity is often determined using a method like the OECD Test Guideline 423. This procedure involves the administration of the test substance to a group of fasted animals (commonly rats) at a specific starting dose. The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality. The dose that is lethal to 50% of the test population (LD50) is then estimated.

In Vitro Skin Irritation Test (General Protocol): For assessing skin irritation, in vitro methods using reconstructed human epidermis (RhE) models, such as those described in OECD Test Guideline 439, are commonly used. In this assay, the test substance is applied topically to the RhE tissue. After a specific exposure period, the cell viability is measured, typically using an MTT assay, to determine if the substance is an irritant.

In Vitro Eye Irritation Test (General Protocol): Several in vitro and ex vivo methods are available for evaluating eye irritation potential, as outlined in OECD guidelines (e.g., OECD 437, 438, 492). These tests may utilize isolated animal corneas (bovine or chicken) or reconstructed human cornea-like epithelial models. The endpoint is typically a measure of corneal opacity, permeability, or cell viability to classify the substance's irritation potential.

Hazard Identification and Response

This compound is classified as a flammable liquid and vapor.[13] Vapors are heavier than air and may travel to an ignition source and flash back.[6] Containers may explode when heated.[6]

Hazard Identification and Personal Protection

Caption: Relationship between identified hazards and required personal protective equipment.

First Aid and Emergency Response Workflow

Caption: Workflow for first aid and emergency response following exposure.

Handling, Storage, and Firefighting

Handling: All chemicals should be considered hazardous and handled with appropriate care.[6] Handling should occur in a chemical fume hood.[6] Use non-sparking tools and take precautionary measures against static discharge.[5] Avoid contact with skin, eyes, and inhalation of vapors.[5][14] Do not eat, drink, or smoke when using this product.[5]

Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[5][6] Keep away from heat, sparks, open flames, and other ignition sources.[5] Protect containers from physical damage.[6]

Firefighting Measures: this compound is highly flammable.[6] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam.[5][12] Do not use a solid water stream as it may scatter and spread the fire.[12] Water spray can be used to cool unopened containers.[12] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

In the event of a spill, eliminate all ignition sources.[6][15] Provide adequate ventilation.[5] Avoid breathing vapors.[5] Contain the spill using sand, earth, or other non-combustible absorbent material and place it into containers for later disposal.[5][16] Prevent the spill from entering waterways, sewers, or confined areas.[6][15]

Stability and Reactivity

This compound is stable under normal storage conditions.[5] It is incompatible with strong oxidizing acids, which may cause a vigorous exothermic reaction.[6][16] It also reacts with caustic solutions.[16] Hazardous decomposition products from a fire include carbon monoxide and other unidentified organic compounds.[5]

Ecological Information

Detailed ecological studies for this compound are limited. However, runoff from fire control or dilution water may cause environmental contamination.[15] It is important to prevent the substance from entering the environment.

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the official SDS for the most current and complete safety information.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. x-cellr8.com [x-cellr8.com]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. episkin.com [episkin.com]

- 5. alsglobal.com [alsglobal.com]

- 6. Buy this compound | 540-18-1 [smolecule.com]

- 7. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety Assessment of Butyric Acid-Rich Triglyceride Oil: A Novel Palatable Formulation of Butyrate for the Pediatric Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentyl 2-methylbutyrate | C10H20O2 | CID 107059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of five methods for the determination of lethal dose in acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. Skin Irritation Test - Creative Biolabs [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-pentyl butyrate, 60415-61-4 [thegoodscentscompany.com]

The Biological Role and Metabolism of Pentyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl butyrate, a naturally occurring ester found in various fruits, serves as a significant precursor to the biologically active short-chain fatty acid, butyrate. This technical guide provides an in-depth exploration of the metabolism of this compound and the multifaceted biological roles of its principal metabolite. Through enzymatic hydrolysis, this compound is efficiently converted to butyrate, a key energy source for colonocytes and a potent signaling molecule with well-documented anti-inflammatory, anti-carcinogenic, and gut health-promoting properties. This document details the metabolic pathways, enzymatic kinetics, and the downstream signaling cascades influenced by butyrate, including histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPCR) activation. Furthermore, this guide presents detailed experimental protocols for the analysis of this compound and the assessment of its metabolic effects, alongside quantitative data to support further research and drug development endeavors.

Introduction

This compound, also known as amyl butyrate, is an organic ester with the chemical formula C₉H₁₈O₂. It is naturally present in fruits such as apples, apricots, and bananas, contributing to their characteristic aromas. Beyond its application as a flavoring and fragrance agent, this compound holds considerable interest in the pharmaceutical and biomedical fields as a potential prodrug for delivering butyric acid.[1][2] Butyrate, a short-chain fatty acid (SCFA), is a primary product of microbial fermentation of dietary fibers in the colon and is recognized for its significant physiological and pathophysiological roles. However, the clinical application of butyrate is hampered by its unpleasant odor and rapid metabolism in the upper gastrointestinal tract.[1] Esterified forms, such as this compound, offer a more palatable and potentially more effective means of systemic butyrate delivery.

Metabolism of this compound

The primary metabolic fate of this compound in biological systems is its hydrolysis into pentanol and butyric acid. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitous in the body, particularly in the liver, intestines, and plasma.

Enzymatic Hydrolysis